Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside

Description

BenchChem offers high-quality Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H30O13 |

|---|---|

Molecular Weight |

562.5 g/mol |

IUPAC Name |

8-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C27H30O13/c1-36-13-4-2-12(3-5-13)15-8-37-23-14(19(15)30)6-7-16(29)18(23)24-22(33)21(32)20(31)17(40-24)9-38-26-25(34)27(35,10-28)11-39-26/h2-8,17,20-22,24-26,28-29,31-35H,9-11H2,1H3/t17-,20-,21+,22-,24+,25+,26-,27-/m1/s1 |

InChI Key |

SDACXUAYLKRGLD-JXEKJTPYSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O)O |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling a Complex Isoflavone: A Technical Guide to the Natural Sources of Formononetin-8-C-β-D-apiofuranosyl-(1→6)-O-β-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Formononetin-8-C-β-D-apiofuranosyl-(1→6)-O-β-D-glucopyranoside, a complex isoflavone glycoside. This document will detail its primary natural source, biosynthetic origins, methodologies for its isolation and purification, and a summary of its structural characterization, providing a crucial resource for its further investigation and potential therapeutic development.

Introduction: The Structural Complexity and Potential of a Novel Isoflavone Glycoside

Formononetin, a well-studied O-methylated isoflavone, is known for its presence in a variety of leguminous plants and its diverse pharmacological activities, including anti-inflammatory and anticancer properties[1][2]. Its biological efficacy is often modulated by glycosylation, which influences its solubility, stability, and bioavailability. Formononetin-8-C-β-D-apiofuranosyl-(1→6)-O-β-D-glucopyranoside is a particularly complex derivative, featuring a diglycosidic moiety attached to the formononetin backbone. The C-glycosidic linkage at the 8-position and the specific apiosyl-glucosyl sugar chain suggest unique biochemical properties and potential for novel therapeutic applications. This guide focuses on the scientific underpinnings of this specific natural product.

The Primary Natural Source: Pueraria lobata (Kudzu)

The principal identified natural source of Formononetin-8-C-β-D-apiofuranosyl-(1→6)-O-β-D-glucopyranoside is the root of Pueraria lobata (Willd.) Ohwi, commonly known as Kudzu[3][4]. This leguminous plant is a rich reservoir of isoflavonoids, most notably puerarin. The discovery of this complex formononetin glycoside within Pueraria lobata expands the known phytochemical diversity of this medicinally important plant[3].

Pueraria lobata is a key component in a traditional Chinese medicine preparation known as the "Tongmai formula," which also includes Salvia miltiorrhiza and Ligusticum chuanxiong. Studies on this formula have indicated the presence of Formononetin-8-C-β-D-apiofuranosyl-(1→6)-O-β-D-glucopyranoside, further pointing to Pueraria lobata as its origin within the formulation.

Biosynthesis in Pueraria lobata: A Glimpse into Isoflavonoid Glycosylation

The biosynthesis of Formononetin-8-C-β-D-apiofuranosyl-(1→6)-O-β-D-glucopyranoside in Pueraria lobata is a multi-step enzymatic process building upon the core isoflavonoid pathway. While the specific enzymes for the final glycosylation steps of this particular molecule are yet to be fully elucidated, the general pathway for isoflavone C- and O-glycosylation in Pueraria lobata provides a strong framework for understanding its formation[5][6].

The biosynthesis can be conceptualized in the following stages:

-

Isoflavone Backbone Formation: The pathway begins with the synthesis of the isoflavone aglycone, formononetin, from the general phenylpropanoid pathway.

-

C-Glycosylation: A crucial step is the attachment of a glucose molecule to the 8-position of the isoflavone core via a carbon-carbon bond, a reaction catalyzed by a C-glucosyltransferase.

-

O-Glycosylation: Subsequently, an apiose sugar molecule is attached to the 6-position of the C-linked glucose via an oxygen-glycosidic bond, likely facilitated by a specific O-glycosyltransferase.

Extraction and Isolation Protocol from Pueraria lobata

The isolation of Formononetin-8-C-β-D-apiofuranosyl-(1→6)-O-β-D-glucopyranoside from the roots of Pueraria lobata requires a multi-step chromatographic approach to separate it from a complex mixture of other isoflavonoids. The following protocol is based on established methodologies for isoflavone glycoside purification from this plant source.

Extraction

-

Material Preparation: Air-dried and powdered roots of Pueraria lobata are used as the starting material.

-

Solvent Extraction: The powdered root material is extracted exhaustively with methanol at room temperature.

-

Concentration: The methanol extract is concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

A sequential chromatographic strategy is employed to achieve high purity of the target compound.

Step-by-Step Methodology:

-

Initial Fractionation: The crude methanol extract is subjected to column chromatography on a macroporous resin, eluting with a gradient of ethanol in water to afford several fractions.

-

Silica Gel Chromatography: The fractions containing the target compound are combined and further purified by silica gel column chromatography using a chloroform-methanol gradient.

-

Preparative HPLC: Final purification is achieved by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to yield the pure Formononetin-8-C-β-D-apiofuranosyl-(1→6)-O-β-D-glucopyranoside.

Structural Elucidation and Characterization

The definitive structure of Formononetin-8-C-β-D-apiofuranosyl-(1→6)-O-β-D-glucopyranoside was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data Summary

| Technique | Key Findings |

| ¹H NMR | Reveals the presence of the formononetin aglycone protons, along with two sets of sugar protons corresponding to a glucosyl and an apiosyl moiety. |

| ¹³C NMR | Confirms the carbon skeleton of the formononetin aglycone and the two sugar units. The chemical shifts of the anomeric carbons confirm the β-configuration of the glycosidic linkages. |

| HR-ESI-MS | Provides the accurate molecular weight and elemental composition of the molecule, confirming its molecular formula as C₂₇H₃₀O₁₃. |

Note: The detailed spectral data can be found in the primary literature by Sun et al. (2008).

Potential Biological Significance

While specific biological activities of Formononetin-8-C-β-D-apiofuranosyl-(1→6)-O-β-D-glucopyranoside have not been extensively reported, the known pharmacological effects of its aglycone, formononetin, and other isoflavone glycosides suggest several avenues for future research. The complex glycosylation may influence its pharmacokinetic profile and interaction with biological targets. Potential areas of investigation include its anti-inflammatory, antioxidant, and anticancer properties[1][2].

Conclusion

Formononetin-8-C-β-D-apiofuranosyl-(1→6)-O-β-D-glucopyranoside represents a structurally intricate isoflavone glycoside with Pueraria lobata as its primary natural source. This technical guide has outlined its origins, biosynthetic context, and a general framework for its isolation and characterization. The detailed methodologies and structural data provide a foundation for researchers to further explore the chemistry and pharmacology of this unique natural product, potentially leading to the development of new therapeutic agents.

References

-

Glycosylation and methylation in the biosynthesis of isoflavonoids in Pueraria lobata. (2023). Frontiers in Plant Science. [Link]

-

Glycosylation and methylation in the biosynthesis of isoflavonoids in Pueraria lobata. (2023). National Institutes of Health. [Link]

-

Sun, Y. G., Wang, S. S., Feng, J. T., Xue, X. Y., & Liang, X. M. (2008). Two new isoflavone glycosides from Pueraria lobata. Journal of Asian Natural Products Research, 10(7-8), 729–733. [Link]

-

A Promising View of Kudzu Plant, Pueraria montana var. lobata (Willd.) Sanjappa & Pradeep: Flavonoid Phytochemical Compounds, Taxonomic Data, Traditional Uses and Potential Biological Activities for Future Cosmetic Application. (2022). MDPI. [Link]

-

Focus on Formononetin: Anticancer Potential and Molecular Targets. (2019). National Institutes of Health. [Link]

-

Formononetin: a review of its anti-inflammatory properties and mechanisms. (2024). Frontiers in Pharmacology. [Link]

-

Formononetin: a review of its source, pharmacology, drug combination, toxicity, derivatives, and drug delivery systems. (2024). Frontiers in Pharmacology. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. A Promising View of Kudzu Plant, Pueraria montana var. lobata (Willd.) Sanjappa & Pradeep: Flavonoid Phytochemical Compounds, Taxonomic Data, Traditional Uses and Potential Biological Activities for Future Cosmetic Application [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Introduction: The Therapeutic Promise and Structural Challenge of Isoflavone C-Glycosides

Sources

- 1. staff.najah.edu [staff.najah.edu]

- 2. researchgate.net [researchgate.net]

- 3. Isoflavones, their Glycosides and Glycoconjugates. Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Highly Efficient Recovery of Bioactive Puerarin from Roots of Pueraria lobata Using Generally Recognized as Safe Solvents [mdpi.com]

- 7. Kudzu isoflavone C‐glycosides: Analysis, biological activities, and metabolism - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. One-Step Preparative Separation of Flavone and Isoflavone Glycosides from Sophora Japonica Fruit by High-Speed Counter-Current Chromatography Based on COSMO-RS Model [ijns.sums.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Novel Extraction Method Using Excipients to Enhance Yield of Genistein and Daidzein in Trifolium pratensis L - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. scialert.net [scialert.net]

- 17. Structural characterization of flavonoid glycosides by multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. books.rsc.org [books.rsc.org]

- 19. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structural characterization and quantification of isomeric bioactive flavonoid C-glycosides utilizing high-performance liquid chromatography coupled with diode array detection and mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Biosynthesis of Formononetin Glycosides in Leguminous Plants

This guide provides an in-depth exploration of the biosynthetic pathway of formononetin glycosides in leguminous plants, designed for researchers, scientists, and professionals in drug development. We will dissect the enzymatic steps, regulatory networks, and experimental methodologies crucial for understanding and harnessing these valuable secondary metabolites.

Introduction: The Significance of Formononetin and its Glycosides

Formononetin, a key isoflavone found predominantly in leguminous plants such as red clover (Trifolium pratense) and astragalus (Astragalus membranaceus), serves as a critical precursor to a variety of bioactive compounds, including other phytoestrogens and defense-related phytoalexins. Its glycosylated forms, primarily formononetin-7-O-glucoside (ononin), are the predominant storage and transport forms within the plant. These compounds have garnered significant interest in the pharmaceutical and nutraceutical industries due to their potential applications in hormone replacement therapies, cancer treatment, and as anti-inflammatory agents. A thorough understanding of their biosynthesis is paramount for metabolic engineering efforts aimed at enhancing their production in both native and heterologous systems.

Part 1: The Core Biosynthetic Pathway

The biosynthesis of formononetin glycosides is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and diverges at the level of the isoflavonoid-specific branch.

The General Phenylpropanoid Pathway: Laying the Foundation

The journey begins with the amino acid L-phenylalanine, which is deaminated by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. This is followed by the hydroxylation of cinnamic acid to p-coumaric acid by cinnamate-4-hydroxylase (C4H) . The activated form, p-coumaroyl-CoA, is then generated by 4-coumarate:CoA ligase (4CL) . This molecule stands as a crucial branch point, feeding into the synthesis of various flavonoids, lignins, and stilbenes.

The Isoflavonoid Branch: The Commitment to Formononetin

The entry into the flavonoid pathway is catalyzed by chalcone synthase (CHS) , which condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This is subsequently isomerized to naringenin by chalcone isomerase (CHI) .

A pivotal step, unique to isoflavonoid biosynthesis, is the aryl migration reaction catalyzed by 2-hydroxyisoflavanone synthase (IFS) , which converts the flavanone naringenin into the isoflavone genistein.

Tailoring Steps: The Path to Formononetin

The final steps in the formation of formononetin involve specific methylation and reduction reactions. Isoflavone O-methyltransferase (IOMT) catalyzes the methylation of the 4'-hydroxyl group of genistein to produce biochanin A. Subsequently, isoflavone reductase (IFR) reduces biochanin A to formononetin.

Figure 1: The core biosynthetic pathway of formononetin glycosides.

Glycosylation: The Final Modification

The bioavailability and stability of formononetin are significantly influenced by glycosylation. This final step is catalyzed by a family of enzymes known as UDP-glycosyltransferases (UGTs) . These enzymes transfer a sugar moiety, typically glucose, from an activated sugar donor like UDP-glucose to the 7-hydroxyl group of formononetin, yielding formononetin-7-O-glucoside (ononin) and other glycosidic derivatives. The specific UGTs involved can vary between plant species, leading to a diversity of formononetin glycosides.

Part 2: Experimental Methodologies

The study of the formononetin glycoside biosynthesis pathway necessitates a combination of analytical chemistry and molecular biology techniques.

Extraction and Quantification of Formononetin and its Glycosides

Rationale: Accurate quantification is the bedrock of any biosynthetic study. The choice of extraction solvent and method is critical to ensure the efficient recovery of both the aglycone (formononetin) and its more polar glycosides.

Protocol:

-

Sample Preparation: Freeze-dry fresh plant material (e.g., leaves, roots) and grind to a fine powder.

-

Extraction:

-

For a comprehensive profile of both aglycones and glycosides, a two-step extraction is recommended.

-

Step 1 (Aglycones): Extract the powdered tissue with 80% methanol (v/v) with sonication for 30 minutes at room temperature.

-

Step 2 (Glycosides): Re-extract the pellet with 50% methanol (v/v) under the same conditions to ensure the solubilization of more polar glycosides.

-

Combine the supernatants and filter through a 0.22 µm PTFE filter.

-

-

Quantification by HPLC-UV/MS:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Gradient Program: A linear gradient from 10% B to 90% B over 30 minutes.

-

Detection: UV detection at 254 nm. For enhanced specificity and identification, couple the HPLC to a mass spectrometer (MS) for mass-to-charge ratio analysis.

-

Quantification: Use certified reference standards for formononetin and ononin to generate calibration curves for accurate quantification.

-

Enzyme Assays for Key Biosynthetic Steps

Rationale: In vitro enzyme assays are essential for characterizing the kinetic properties of the biosynthetic enzymes and for confirming their function.

Protocol: Characterization of a Putative Isoflavone O-methyltransferase (IOMT)

-

Enzyme Source: Recombinantly express the candidate IOMT gene in E. coli or yeast and purify the protein.

-

Reaction Mixture:

-

100 mM potassium phosphate buffer (pH 7.5)

-

100 µM Genistein (substrate)

-

200 µM S-adenosyl-L-methionine (SAM) (methyl donor)

-

5-10 µg of purified recombinant IOMT

-

Total volume: 100 µL

-

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 10 µL of 20% HCl.

-

Product Analysis: Extract the products with ethyl acetate, evaporate the solvent, and redissolve in methanol. Analyze the products by HPLC-UV/MS as described in section 2.1, monitoring for the formation of biochanin A.

Gene Expression Analysis

Rationale: Understanding the transcriptional regulation of the biosynthetic pathway can provide insights into how formononetin glycoside production is controlled in response to developmental or environmental cues.

Protocol: Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Extract total RNA from plant tissues using a suitable kit or a TRIzol-based method.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

-

qRT-PCR:

-

Design primers specific to the genes of interest (e.g., PAL, CHS, IFS, IOMT, UGT) and a reference gene (e.g., actin or ubiquitin).

-

Perform qRT-PCR using a SYBR Green-based master mix.

-

Analyze the relative gene expression using the 2-ΔΔCt method.

-

Figure 2: A generalized experimental workflow for studying formononetin glycoside biosynthesis.

Part 3: Quantitative Data and Regulatory Insights

The efficiency of the formononetin glycoside biosynthetic pathway is governed by the kinetic properties of its enzymes and the complex regulatory networks that control their expression.

| Enzyme | Substrate(s) | Product(s) | Typical Km (µM) | Source Organism |

| CHS | p-Coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone | 1-5 | Medicago sativa |

| IFS | Naringenin | Genistein | 10-50 | Glycine max |

| IOMT | Genistein, SAM | Biochanin A | 5-20 | Medicago sativa |

| UGT | Formononetin, UDP-Glucose | Ononin | 20-100 | Trifolium pratense |

Table 1: Representative kinetic parameters of key enzymes in the formononetin glycoside biosynthetic pathway. Note that these values can vary depending on the specific isoform and experimental conditions.

Transcriptional regulation plays a pivotal role in modulating the flux through the pathway. The expression of many of the biosynthetic genes, including PAL, CHS, and IFS, is often coordinately upregulated in response to various stimuli such as microbial elicitors, UV light, and nutrient stress. This regulation is frequently mediated by MYB and bHLH transcription factors that bind to specific cis-regulatory elements in the promoters of these genes.

Conclusion and Future Directions

The biosynthesis of formononetin glycosides is a well-characterized yet complex pathway with significant potential for biotechnological applications. Future research will likely focus on the identification and characterization of novel UGTs to generate a wider array of formononetin glycosides with potentially enhanced bioactivities. Furthermore, the elucidation of the regulatory networks controlling this pathway will be crucial for the successful metabolic engineering of leguminous plants and microbial systems for the overproduction of these valuable compounds. The integration of multi-omics approaches, including genomics, transcriptomics, and metabolomics, will undoubtedly accelerate our understanding and ability to manipulate this important biosynthetic pathway.

A Technical Guide to the Spectroscopic Characterization of Formononetin-8-C-β-D-apiofuranosyl-(1→6)-O-β-D-glucopyranoside

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for Formononetin-8-C-β-D-apiofuranosyl-(1→6)-O-β-D-glucopyranoside, a complex isoflavone glycoside. While complete, experimentally-derived spectral data for this specific molecule is not widely available in public literature, this document synthesizes foundational knowledge of flavonoid and glycoside spectroscopy to present a detailed, predictive analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by offering a robust framework for the identification and characterization of this and structurally related compounds. We will delve into the theoretical underpinnings of the spectroscopic behavior of its constituent moieties—the formononetin aglycone, the C-linked β-D-apiofuranose, and the O-linked β-D-glucopyranose—to provide a detailed interpretation of expected spectral data. Furthermore, this guide outlines detailed, field-proven experimental protocols for the isolation and spectroscopic analysis of such isoflavone glycosides.

Introduction

Formononetin-8-C-β-D-apiofuranosyl-(1→6)-O-β-D-glucopyranoside (CAS No. 1147858-78-3) is a naturally occurring isoflavone with a molecular formula of C27H30O13 and a molecular weight of 562.5 g/mol .[1][2] Isoflavones, a class of phytoestrogens, are widely recognized for their potential therapeutic applications, including roles in cancer prevention, cardiovascular protection, and the management of postmenopausal symptoms. The glycosylation pattern of these molecules significantly influences their bioavailability, metabolism, and biological activity. The subject of this guide is a particularly complex glycoside, featuring both a C-glycosidic and an O-glycosidic linkage, making its structural elucidation a challenging and instructive case study. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, quality control of natural extracts, and further investigation into its pharmacological potential.

dot graph "Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside_Structure" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=53374555&t=l", imagescale=true, label=""]; compound; } caption: "Chemical Structure of the Compound"

Mass Spectrometry Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of flavonoid glycosides. High-resolution mass spectrometry (HRMS) provides the elemental composition, while tandem mass spectrometry (MS/MS) offers insights into the molecule's fragmentation pathways, revealing the nature and linkages of the sugar moieties.

Expected High-Resolution Mass Spectrometry (HRMS) Data

For Formononetin-8-C-β-D-apiofuranosyl-(1→6)-O-β-D-glucopyranoside, the expected exact masses for the protonated and deprotonated molecular ions are presented in Table 1.

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C27H31O13⁺ | 563.1765 |

| [M-H]⁻ | C27H29O13⁻ | 561.1606 |

| [M+Na]⁺ | C27H30O13Na⁺ | 585.1584 |

Table 1: Predicted HRMS Data

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

The fragmentation of mixed O,C-glycosyl flavonoids in MS/MS follows predictable patterns. The initial and most facile fragmentation event is the cleavage of the O-glycosidic bond, which is significantly more labile than the C-glycosidic bond.[3] This is followed by cross-ring cleavages of the C-linked sugar.

Key Predictive Fragmentation Pathways:

-

Loss of the O-linked Glucose: The primary fragmentation in both positive and negative ion modes would be the loss of the terminal glucose moiety (162 Da), resulting in a fragment ion corresponding to [M - 162 + H]⁺ or [M - 162 - H]⁻.

-

Fragmentation of the C-linked Apiose: Subsequent fragmentation of the remaining C-glycoside would involve characteristic cross-ring cleavages of the apiose unit. For a C-pentose, this typically results in neutral losses of 60 and 90 Da.[3]

-

Retro-Diels-Alder (RDA) Fragmentation: The formononetin aglycone itself can undergo retro-Diels-Alder fragmentation of the C-ring, providing further structural information.

A summary of the expected major fragment ions is provided in Table 2.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Interpretation |

| 563.1765 ([M+H]⁺) | 401.1237 | 162.0528 | Loss of the O-linked glucose moiety |

| 401.1237 | 311.0815 | 90.0422 | Cross-ring cleavage of the C-linked apiose |

| 401.1237 | 281.0710 | 120.0528 | Cross-ring cleavage of the C-linked apiose |

| 561.1606 ([M-H]⁻) | 399.1084 | 162.0528 | Loss of the O-linked glucose moiety |

| 399.1084 | 309.0662 | 90.0422 | Cross-ring cleavage of the C-linked apiose |

| 399.1084 | 279.0557 | 120.0528 | Cross-ring cleavage of the C-linked apiose |

Table 2: Predicted MS/MS Fragmentation Data

dot graph "MS_Fragmentation_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption: "Predicted MS/MS Fragmentation Pathway"

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for the complete structure elucidation of complex natural products. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of Formononetin-8-C-β-D-apiofuranosyl-(1→6)-O-β-D-glucopyranoside is expected to be a composite of signals from the formononetin aglycone and the two sugar moieties. The chemical shifts will be influenced by the electronic environment and steric effects of the glycosidic linkages.

Expected ¹H NMR signals:

-

Formononetin Aglycone: The aromatic protons of the formononetin core will appear in the downfield region (δ 6.0-8.5 ppm). The characteristic signals for the A and B rings, as well as the H-2 proton, will be observable.

-

Sugar Protons: The anomeric protons of the glucose and apiose units are diagnostic. The anomeric proton of the O-linked glucose is expected to appear around δ 4.5-5.5 ppm, with a large coupling constant (J ≈ 7-8 Hz) indicative of a β-configuration. The anomeric proton of the C-linked apiose will likely be in a similar region but may show a smaller coupling constant. The remaining sugar protons will resonate in the more shielded region of δ 3.0-4.5 ppm.

A table of predicted ¹H NMR chemical shifts is provided below, based on data for structurally similar compounds.

| Position | Predicted δH (ppm) | Multiplicity | J (Hz) |

| Formononetin | |||

| H-2 | ~8.2 | s | |

| H-5 | ~7.9 | d | 8.8 |

| H-6 | ~6.9 | d | 8.8 |

| H-2', 6' | ~7.4 | d | 8.5 |

| H-3', 5' | ~6.9 | d | 8.5 |

| OCH₃ | ~3.8 | s | |

| β-D-Glucopyranosyl | |||

| H-1'' | ~4.9 | d | 7.5 |

| H-2'' to H-6'' | ~3.2 - 4.0 | m | |

| β-D-Apiofuranosyl | |||

| H-1''' | ~5.1 | d | 3.0 |

| H-2''' to H-5''' | ~3.5 - 4.2 | m |

Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the total number of carbons and the chemical environment of each carbon atom.

Expected ¹³C NMR signals:

-

Formononetin Aglycone: The carbonyl carbon (C-4) will be the most downfield signal (δ > 170 ppm). The aromatic carbons will resonate between δ 90-165 ppm.

-

Sugar Carbons: The anomeric carbons are key indicators. The anomeric carbon of the O-linked glucose (C-1'') is expected around δ 100-105 ppm, while the C-linked anomeric carbon of apiose (C-1''') will be further upfield, typically δ 70-80 ppm. The remaining sugar carbons will appear in the δ 60-85 ppm range.

A table of predicted ¹³C NMR chemical shifts is provided below.

| Position | Predicted δC (ppm) | Position | Predicted δC (ppm) |

| Formononetin | β-D-Glucopyranosyl | ||

| C-2 | ~154.0 | C-1'' | ~101.0 |

| C-3 | ~123.5 | C-2'' | ~74.5 |

| C-4 | ~175.0 | C-3'' | ~77.0 |

| C-4a | ~117.0 | C-4'' | ~70.5 |

| C-5 | ~128.0 | C-5'' | ~76.0 |

| C-6 | ~115.0 | C-6'' | ~69.0 |

| C-7 | ~163.0 | β-D-Apiofuranosyl | |

| C-8 | ~106.0 | C-1''' | ~78.0 |

| C-8a | ~158.0 | C-2''' | ~75.0 |

| C-1' | ~124.0 | C-3''' | ~80.0 |

| C-2', 6' | ~130.5 | C-4''' | ~73.0 |

| C-3', 5' | ~114.0 | C-5''' | ~65.0 |

| C-4' | ~159.5 | ||

| OCH₃ | ~55.5 |

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Experimental Protocols

The following protocols are adapted from established methods for the isolation and spectroscopic analysis of flavonoid glycosides from plant material.[4]

Isolation and Purification

-

Extraction: Dried and powdered plant material (e.g., from Dalbergia species) is extracted exhaustively with methanol or ethanol at room temperature.

-

Fractionation: The crude extract is concentrated under reduced pressure and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Column Chromatography: The flavonoid-rich fraction (typically the ethyl acetate or n-butanol fraction) is subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of chloroform-methanol or methanol-water.

-

Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient.

dot graph "Isolation_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption: "Isolation and Purification Workflow"

Spectroscopic Analysis

-

Mass Spectrometry:

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to a UHPLC system is recommended.

-

Ionization: Electrospray ionization (ESI) in both positive and negative modes should be employed.

-

MS/MS Analysis: Collision-induced dissociation (CID) is used to generate fragment ions. A stepped collision energy approach is beneficial to observe the full range of fragment ions.

-

-

NMR Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz) is required for adequate resolution.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are common solvents for flavonoid glycosides.

-

Experiments: A standard suite of experiments should be performed: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC.

-

Conclusion

The structural characterization of complex natural products like Formononetin-8-C-β-D-apiofuranosyl-(1→6)-O-β-D-glucopyranoside relies on the synergistic application of mass spectrometry and nuclear magnetic resonance spectroscopy. This guide provides a detailed, predictive framework for the interpretation of the MS and NMR data of this molecule, based on established principles of flavonoid and glycoside spectroscopy. The presented methodologies for isolation and analysis offer a robust starting point for researchers working with this and related compounds. As more experimental data becomes available, the predictions outlined in this guide can be further refined, contributing to a deeper understanding of the chemical diversity and therapeutic potential of isoflavone glycosides.

References

- MOLNOVA. Certificate of Analysis(Version 1.0) - Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside. MOLNOVA.

-

PubChem. Formononetin. National Center for Biotechnology Information. Available from: [Link]

- ALB Technology. 1147858-78-3 | Formononetin-8-C-beta-D-apiofuranosyl-(1-6). ALB Technology.

-

Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15. Available from: [Link]

-

Farag, S. F., Ahmed, A. S., Terashima, K., Takaya, Y., & Niwa, M. (2001). Isoflavonoid glycosides from Dalbergia sissoo. Phytochemistry, 57(8), 1263-1268. Available from: [Link]

-

Bogoutdinova, A. M., Whaley, A. K., Ponkratova, A. O., Orlova, A. A., Goncharov, M. Y., Shpakova, V. S., ... & Povydysh, M. N. (2021). Isolation of formononetin-7-O-β-D-glucopyranoside from the grass of Ononis arvensis L. and the assessment of its effect on induced platelet activation. Drug development & registration, 10(4), 14-19. Available from: [Link]

Sources

- 1. Silychristin B | CAS:879325-58-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. 1147858-78-3 | Formononetin-8-C-beta-D-apiofuranosyl-(1-6)-O-beta-D-glucopyranoside [albtechnology.com]

- 3. Isoflavonoid glycosides from Dalbergia sissoo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytochemical investigation and evaluation of antinociceptive activity of ethanolic extract of Dalbergia sissoo (Roxb.) bark - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure Elucidation of Complex Isoflavone Glycosides

Foreword: Navigating the Glycosidic Labyrinth

The structural elucidation of complex isoflavone glycosides represents a significant challenge in natural product chemistry and drug development. These molecules, characterized by a core isoflavone aglycone linked to one or more sugar moieties, exhibit immense structural diversity. The nature of the aglycone, the type and number of sugars, the position of glycosidic linkages, and the anomeric configuration all contribute to a complex puzzle. For researchers in pharmacology and medicinal chemistry, deciphering these structures is not merely an academic exercise; it is a critical step in understanding bioavailability, metabolism, and biological activity.[1][2] This guide is designed to provide a robust, experience-driven framework for tackling this complexity, moving beyond rote protocols to explain the strategic thinking behind a successful elucidation workflow.

The Strategic Imperative: A Phased Approach to Elucidation

A haphazard approach to structure elucidation is inefficient and prone to error. Our methodology is built on a logical, phased progression, from initial sample assessment to definitive structural confirmation. This ensures that each step informs the next, maximizing data quality while conserving precious sample.

The core philosophy is to integrate orthogonal analytical techniques—primarily high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy. While MS provides unparalleled sensitivity for determining mass, fragmentation, and elemental composition, NMR remains the gold standard for unambiguously defining stereochemistry and linkage positions.[3][4]

Caption: Integrated workflow for isoflavone glycoside elucidation.

Phase 1: Dereplication - Rapidly Identifying the Known

Before embarking on a full-scale elucidation, it is crucial to determine if the compound of interest has already been characterized. This process, known as dereplication, saves considerable time and resources.[5] High-resolution tandem mass spectrometry (HR-MS/MS) is the cornerstone of this phase.[4][6][7]

The Power of HR-MS/MS in Dereplication

An initial LC-MS/MS screen of a semi-purified extract provides two key pieces of information: the accurate mass of the parent ion and its characteristic fragmentation pattern.

-

Accurate Mass & Molecular Formula: High-resolution instruments (like Q-TOF or Orbitrap) provide mass accuracy within 5 ppm, enabling the confident prediction of the molecular formula using tools like the "Seven Golden Rules".[4][7]

-

Fragmentation Pattern: Collision-induced dissociation (CID) of the parent ion generates a fingerprint spectrum. This spectrum can be searched against public and commercial databases (e.g., MassBank, GNPS, REAXYS) to find matches to known compounds.[4][6]

Table 1: Key Mass Spectral Information for Initial Assessment

| Parameter | Information Gained | Significance in Dereplication |

| Accurate Mass (m/z) | Elemental Composition (Molecular Formula) | Narrows down potential candidates in database searches significantly.[4] |

| MS/MS Fragmentation | Structural Motifs (Aglycone, Sugar Losses) | Provides a structural fingerprint for library matching and subclass identification.[8] |

| Neutral Losses | Identity of Sugar Units (e.g., 162 Da for hexose) | Quickly identifies the compound as a glycoside and suggests the nature of the sugar(s).[9] |

Phase 2: Isolation and Purification

If dereplication suggests a novel or ambiguous structure, the next step is to isolate the compound in sufficient quantity and purity for NMR analysis. This is often the most challenging phase.

Protocol: Targeted Isolation by Preparative HPLC

-

Method Development: Optimize a separation method on an analytical HPLC system, typically using a C18 column. The mobile phase usually consists of water (often with 0.1% formic acid for better peak shape) and a solvent like acetonitrile or methanol.[10]

-

Scale-Up: Transfer the analytical method to a preparative HPLC system with a larger-diameter column. Adjust the flow rate and injection volume according to the column dimensions.

-

Fraction Collection: Collect eluent fractions corresponding to the target peak, guided by UV detection (typically around 260 nm for isoflavones).[11]

-

Purity Check: Analyze the collected fractions using the initial analytical HPLC method to confirm purity. Pool pure fractions.

-

Solvent Removal: Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to obtain the isolated compound.

Phase 3: The Core of Elucidation - Integrating MS and NMR

With a pure compound in hand, the detailed structural investigation begins. MS and NMR data are not interpreted in isolation but are used together to build a complete structural picture.

Advanced Mass Spectrometry: Deconstructing the Molecule

Tandem MS (MS/MS or MSn) is indispensable for piecing together the core structure. The key is to understand the distinct fragmentation patterns of different glycosidic linkages.[12][13]

-

O-Glycosides: These are characterized by the facile cleavage of the C-O glycosidic bond. In MS/MS spectra, this appears as a prominent neutral loss of the sugar moiety (e.g., 162.0528 Da for a hexose), leaving a charged aglycone ion (Y₀⁺ or Y₀⁻).[14] Subsequent fragmentation of this aglycone ion can help identify the isoflavone core by comparing it to known standards or literature data.[13]

-

C-Glycosides: The C-C bond between the sugar and the aglycone is much stronger and does not typically cleave. Instead, fragmentation occurs within the sugar ring itself.[12] This results in characteristic neutral losses, such as 90 and 120 Da for a C-hexose.[12][15] The absence of a major Y₀⁻ aglycone ion is a strong indicator of C-glycosylation.[14]

-

Acylated Glycosides: Many isoflavones are acylated (e.g., with malonyl or acetyl groups), which adds another layer of complexity.[16] These groups are often labile and may be lost during ionization or initial fragmentation, requiring careful interpretation of the MS data.

Sources

- 1. Isoflavones, their Glycosides and Glycoconjugates. Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NMR Spectroscopy Tools - Glycopedia [glycopedia.eu]

- 4. Strategies for dereplication of natural compounds using high-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolomics and dereplication strategies in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Strategies for dereplication of natural compounds using high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A brief history and spectroscopic analysis of soy isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jfda-online.com [jfda-online.com]

- 12. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. books.rsc.org [books.rsc.org]

- 15. [PDF] Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Biological Activity Screening of Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside

Foreword: Charting the Bioactive Potential of a Novel Glycoside

Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside is a structurally intriguing natural product.[1][2][3] While this specific glycoside is documented in chemical literature, a significant opportunity exists in the scientific community to elucidate its pharmacological profile, as extensive biological activity data is not yet available.[1][2][3] This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically screen this compound for a range of potential therapeutic activities.

The scientific rationale for the proposed screening cascade is anchored in the well-established bioactivities of its aglycone, formononetin. Formononetin, an isoflavone found in medicinal plants like red clover (Trifolium pratense) and Astragalus membranaceus, has been extensively studied and shown to possess potent anticancer, anti-inflammatory, and antioxidant properties.[4][5][6][7] It is hypothesized that Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside may share, or possess uniquely modified, biological activities compared to its parent compound. Glycosylation can significantly impact a molecule's solubility, stability, and pharmacokinetic profile, potentially offering therapeutic advantages.

This document provides a detailed, step-by-step framework for a multi-faceted biological activity screening of this novel glycoside, complete with the underlying scientific principles, detailed experimental protocols, and data interpretation guidelines.

Part 1: Foundational Anticancer Activity Screening

The anticancer potential of formononetin is well-documented across various cancer cell lines, including breast, prostate, colon, and lung cancer.[4][7] Formononetin has been shown to induce apoptosis, trigger cell cycle arrest, and inhibit cell proliferation by modulating key signaling pathways such as PI3K/AKT and MAPK.[4][7][8] A primary objective in screening its glycoside derivative is to determine if these cytotoxic and cytostatic effects are retained or enhanced.

Initial Cytotoxicity Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of living cells.

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside in a suitable solvent (e.g., DMSO) and create a series of dilutions in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

-

Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

-

Visualizing the Experimental Workflow

Caption: Workflow for the MTT cytotoxicity assay.

Interpreting Anticancer Screening Data

A summary of hypothetical data from the initial anticancer screening is presented below.

| Cell Line | Compound Concentration (µM) | % Cell Viability (48h) | IC₅₀ (µM) |

| MCF-7 | 1 | 95.2 ± 4.1 | 45.8 |

| 10 | 78.5 ± 3.5 | ||

| 50 | 48.1 ± 2.9 | ||

| 100 | 22.7 ± 1.8 | ||

| PC-3 | 1 | 98.1 ± 3.8 | 62.3 |

| 10 | 85.3 ± 4.2 | ||

| 50 | 55.6 ± 3.1 | ||

| 100 | 31.4 ± 2.5 | ||

| HCT-116 | 1 | 92.7 ± 4.5 | 38.9 |

| 10 | 71.2 ± 3.9 | ||

| 50 | 42.3 ± 2.7 | ||

| 100 | 18.9 ± 1.5 |

A dose-dependent decrease in cell viability and a low IC₅₀ value would suggest that Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside possesses cytotoxic activity. Further investigation into the mechanism of cell death (apoptosis vs. necrosis) and its effect on the cell cycle would then be warranted.

Part 2: Probing Anti-inflammatory Properties

Chronic inflammation is a key driver of many diseases, including cancer. Formononetin has demonstrated significant anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines, often by modulating the NF-κB signaling pathway.[5] Screening the glycoside for similar activities is a logical next step.

Nitric Oxide Inhibition Assay in Macrophages

Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a standard in vitro model for studying inflammation. Upon stimulation with LPS, these cells produce large amounts of nitric oxide (NO), a key inflammatory mediator. The Griess assay is a straightforward colorimetric method to measure nitrite (a stable product of NO), thereby quantifying NO production.

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and penicillin-streptomycin.

-

Cell Plating: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside for 1 hour.

-

LPS Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for another 24 hours.

-

Griess Reagent Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes.

-

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

The Inflammatory Signaling Cascade

Caption: Hypothesized inhibition of the NF-κB pathway.

Part 3: Assessing Antioxidant Capacity

Oxidative stress is implicated in a wide array of pathologies. Formononetin is known to possess antioxidant properties, contributing to its protective effects.[5] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for determining the free radical scavenging activity of a compound.

DPPH Radical Scavenging Assay

DPPH is a stable free radical that has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare various concentrations of Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside in methanol. Ascorbic acid or Trolox can be used as a positive control.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula:

-

% Scavenging Activity = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC₅₀ value.

-

Expected Antioxidant Activity Data

| Compound Concentration (µg/mL) | % DPPH Scavenging Activity | IC₅₀ (µg/mL) |

| 10 | 15.4 ± 1.2 | 85.7 |

| 25 | 32.8 ± 2.1 | |

| 50 | 58.9 ± 3.4 | |

| 100 | 89.2 ± 4.5 | |

| Ascorbic Acid (Control) | 8.3 |

Part 4: Antimicrobial Screening

While less documented for formononetin, isoflavones can exhibit antimicrobial properties. A preliminary screening against common bacterial and fungal strains is a valuable component of a comprehensive bioactivity assessment.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

-

Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate broth media.

-

Compound Dilution: In a 96-well plate, perform a serial two-fold dilution of Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside in the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Directions

This guide provides a foundational framework for the systematic biological activity screening of Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside. The proposed assays are robust, well-validated, and grounded in the known pharmacology of the parent aglycone, formononetin. Positive results in any of these initial screens will pave the way for more in-depth mechanistic studies, including the investigation of specific molecular targets, signaling pathway modulation, and in vivo efficacy studies. The elucidation of this novel glycoside's bioactivity profile holds the potential to uncover a new therapeutic lead with unique pharmacological properties.

References

-

Focus on Formononetin: Anticancer Potential and Molecular Targets. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Formononetin: a review of its anti-inflammatory properties and mechanisms. (2025). Quality Assurance and Safety of Crops & Foods. Retrieved from [Link]

-

Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside. (n.d.). BLKW SW. Retrieved from [Link]

-

Formononetin-8-C-beta-D-apiofuranosyl-(1→6)-O-beta-D-glucopyranoside. (n.d.). Meilunbio. Retrieved from [Link]

-

Formononetin: a review of its source, pharmacology, drug combination, toxicity, derivatives, and drug delivery systems. (2025). Semantic Scholar. Retrieved from [Link]

-

Potential mechanisms of formononetin against inflammation and oxidative stress: a review. (2024). Frontiers in Pharmacology. Retrieved from [Link]

-

Formononetin: A Review of Its Anticancer Potentials and Mechanisms. (2019). National Center for Biotechnology Information. Retrieved from [Link]

-

The potential role of formononetin in cancer treatment: An updated review. (2023). PubMed. Retrieved from [Link]

-

Formononetin: a review of its source, pharmacology, drug combination, toxicity, derivatives, and drug delivery systems. (2025). National Center for Biotechnology Information. Retrieved from [Link]

-

Formononetin-8-C-beta-D-apiofuranosyl-(1->6). (n.d.). Open Bio Projects. Retrieved from [Link]

-

Ononin. (n.d.). PubChem. Retrieved from [Link]

-

beta-D-apiofuranosyl-(1->6)-D-glucopyranose. (n.d.). PubChem. Retrieved from [Link]

-

Isolation of formononetin-7-O-β-D-glucopyranoside from the grass of Ononis arvensis L. and the assessment of its effect on induced platelet activation. (2022). Drug development & registration. Retrieved from [Link]

-

L-Borneol 7-O-[β-D-Apiofuranosyl-(1→6)]-β-D-Glucopyranoside Alleviates Myocardial Ischemia-Reperfusion Injury in Rats and Hypoxic/Reoxygenated Injured Myocardial Cells via Regulating the PI3K/AKT/mTOR Signaling Pathway. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Isolation of formononetin-7-O-β-D-glucopyranoside from the grass of Ononis arvensis L. and the assessment of its effect on induced platelet activation. (2021). Drug development & registration. Retrieved from [Link]

-

Flavone – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

A Study and In Vitro Evaluation of the Bioactive Compounds of Broad Bean Sprouts for the Treatment of Parkinson's Syndrome. (2024). Semantic Scholar. Retrieved from [Link]

Sources

- 1. Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside | blkwsw [blkwsw.com]

- 2. Formononetin-8-C-beta-D-apiofuranosyl-(1→6)-O-beta-D-glucopyranoside – 美仑生物 [meilunbio.com]

- 3. molnova.com [molnova.com]

- 4. Focus on Formononetin: Anticancer Potential and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. qascf.com [qascf.com]

- 6. Potential mechanisms of formononetin against inflammation and oxidative stress: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formononetin: A Review of Its Anticancer Potentials and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The potential role of formononetin in cancer treatment: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside is a complex isoflavone C-glycoside, a class of compounds attracting significant interest in pharmacology due to their enhanced stability and potential for unique biological activities compared to their more common O-glycoside counterparts. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this specific natural product. In the absence of extensive direct experimental data for this molecule, this document synthesizes information from related isoflavone C-glycosides and the aglycone, formononetin, to propose robust, field-proven experimental protocols for its full characterization. The guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate this promising compound.

Introduction: The Significance of C-Glycosides in Drug Discovery

Flavonoids and isoflavonoids are widely recognized for their diverse pharmacological activities.[1] Glycosylation of these core structures profoundly influences their physicochemical properties, including solubility, stability, and bioavailability.[2] While O-glycosides are more common, C-glycosides, characterized by a direct carbon-carbon bond between the sugar moiety and the aglycone, offer distinct advantages. This C-C bond is significantly more resistant to enzymatic and chemical hydrolysis than the C-O bond of O-glycosides, leading to greater stability in biological systems.[2] This enhanced stability can result in altered pharmacokinetic profiles and potentially novel therapeutic applications.

Formononetin, an O-methylated isoflavone, is known for its anticancer, cardioprotective, and neuroprotective properties.[1][3] The title compound, a complex C-glycoside of formononetin, presents a unique structure with a disaccharide-like moiety attached at the 8-position of the isoflavone core. Understanding its physicochemical properties is a critical first step in unlocking its therapeutic potential.

Chemical Identity and Structure

Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside is a natural product with the following identifiers:

| Property | Value |

| Molecular Formula | C27H30O13 |

| Molecular Weight | 562.5 g/mol [4] |

| CAS Number | 1147858-78-3[4] |

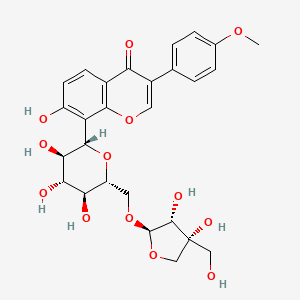

| Chemical Structure | (See Figure 1) |

Figure 1: Chemical Structure of Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside

A 2D representation of the molecule.

Physicochemical Properties: Predicted Characteristics and Proposed Experimental Protocols

Solubility

-

Predicted Solubility: The glycosidic moiety is expected to significantly increase the aqueous solubility of the compound compared to its aglycone, formononetin, which is sparingly soluble in aqueous buffers.[3] However, the overall molecule remains large and complex, so solubility in water may still be limited. It is predicted to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.

-

Proposed Experimental Protocol for Solubility Determination:

-

Solvent Screening: A preliminary screen should be conducted using a panel of solvents relevant to pharmaceutical development, including water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, methanol, DMSO, and propylene glycol.

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

An excess amount of the compound is added to a known volume of the selected solvent in a sealed vial.

-

The vials are agitated in a temperature-controlled shaker (e.g., 25 °C and 37 °C) until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered or centrifuged to remove undissolved solid.

-

The concentration of the dissolved compound in the supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Kinetic Solubility Measurement (High-Throughput Method):

-

A concentrated stock solution of the compound in DMSO is prepared.

-

A small aliquot of the DMSO stock is added to the aqueous buffer.

-

The formation of precipitate is monitored over time using nephelometry or turbidimetry. This method provides a rapid assessment of the concentration at which the compound begins to precipitate from an aqueous solution.

-

-

Shake-flask solubility determination workflow.

Stability

-

Predicted Stability: As a C-glycoside, the compound is expected to exhibit high stability, particularly against acid and enzymatic hydrolysis of the glycosidic bond.[2] Vendor data suggests stability for at least two years when stored at -20°C.[4] However, stability in solution and under various stress conditions (pH, temperature, light) needs to be experimentally determined.

-

Proposed Experimental Protocol for Stability Assessment:

-

Solution Stability:

-

Prepare solutions of the compound in relevant solvents (e.g., DMSO for stock, aqueous buffers for assays).

-

Store aliquots at different temperatures (e.g., -20°C, 4°C, room temperature).

-

At specified time points, analyze the samples by HPLC to quantify the remaining parent compound and identify any degradation products.

-

-

pH Stability:

-

Incubate the compound in a series of buffers with varying pH values (e.g., pH 2, 4, 7.4, 9).

-

Monitor the degradation over time at a constant temperature.

-

-

Forced Degradation Studies:

-

Expose the compound to stress conditions as per ICH guidelines (e.g., strong acid, strong base, oxidation with H2O2, heat, and photolysis).

-

Characterize the degradation products using LC-MS/MS to elucidate degradation pathways.

-

-

Lipophilicity (LogP/LogD)

-

Predicted Lipophilicity: The addition of the polar sugar moiety will significantly decrease the lipophilicity of the molecule compared to formononetin. This will be reflected in a lower octanol-water partition coefficient (LogP). The distribution coefficient at physiological pH (LogD7.4) will also be low.

-

Proposed Experimental Protocol for LogP/LogD Determination:

-

Shake-Flask Method (Gold Standard):

-

A solution of the compound is prepared in a biphasic system of n-octanol and water (or buffer for LogD).

-

The mixture is shaken until equilibrium is reached.

-

The two phases are separated, and the concentration of the compound in each phase is determined by HPLC-UV.

-

LogP (or LogD) is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

-

Chromatographic Method (High-Throughput):

-

Utilize reversed-phase HPLC with a C18 column.

-

A calibration curve is generated using compounds with known LogP values.

-

The retention time of the target compound is used to interpolate its LogP from the calibration curve.

-

-

Spectroscopic and Analytical Characterization

A combination of spectroscopic and analytical techniques is essential for the unambiguous identification and purity assessment of Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expected Spectral Features:

-

¹H NMR: Will show characteristic signals for the isoflavone core, the methoxy group of formononetin, and a complex region for the two sugar moieties. The anomeric protons of the glucose and apiose units will be key diagnostic signals.

-

¹³C NMR: Will provide information on all carbon atoms in the molecule, allowing for confirmation of the isoflavone skeleton and the sugar units.

-

2D NMR (COSY, HSQC, HMBC): Essential for assigning the full structure, confirming the connectivity between the sugar units (1->6 linkage), and establishing the C-glycosidic bond at the 8-position of the formononetin core.[5]

-

Mass Spectrometry (MS)

-

Expected Fragmentation Pattern:

-

High-resolution mass spectrometry (HRMS) will confirm the elemental composition.

-

Tandem MS (MS/MS) is crucial for structural elucidation. Unlike O-glycosides, C-glycosides do not readily cleave at the glycosidic bond. Instead, fragmentation occurs within the sugar rings.[6] Characteristic neutral losses corresponding to cross-ring cleavages of the sugar moieties are expected.[6]

-

High-Performance Liquid Chromatography (HPLC)

-

Methodology: A validated reversed-phase HPLC method is the primary tool for purity assessment and quantification.

-

Column: A C18 column is typically suitable.

-

Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and a polar organic solvent like acetonitrile or methanol.

-

Detection: UV detection at the λmax of the isoflavone chromophore. Diode array detection (DAD) can provide UV spectra for peak purity analysis.

-

Analytical workflow for characterization.

Potential Biological Activities and Therapeutic Applications

While specific biological activity data for Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside is limited, the known activities of its aglycone, formononetin, and the general properties of C-glycosides provide a strong basis for predicting its therapeutic potential.

-

Anticancer Activity: Formononetin has demonstrated anticancer effects in various cancer cell lines by inducing apoptosis, causing cell cycle arrest, and inhibiting proliferation and metastasis.[1] The glycoside may act as a more stable prodrug of formononetin, potentially leading to improved pharmacokinetics and efficacy.

-

Cardioprotective Effects: Formononetin and its 7-O-glucoside (ononin) have shown protective effects against myocardial ischemia.[3] The title compound could share these properties.

-

Pharmacokinetics: C-glycosides can have different absorption and metabolism pathways compared to O-glycosides. Some C-glycosides are absorbed intact, while O-glycosides are often hydrolyzed to their aglycones before absorption. The enhanced stability of the C-glycosidic bond could lead to higher systemic exposure of the intact glycoside, potentially resulting in a different pharmacological profile than formononetin itself.

Synthesis Strategies

The synthesis of complex C-glycosides is a challenging endeavor. Both chemical and enzymatic approaches can be considered.

-

Chemical Synthesis: This would likely involve a multi-step process. A common strategy for C-glycosylation is the O-->C glycoside rearrangement.[7] This involves initial O-glycosylation followed by a Fries-type rearrangement.[7] The synthesis of the specific apiofuranosyl-(1->6)-glucopyranoside donor would also be a significant undertaking.

-

Enzymatic/Biocatalytic Synthesis: The use of glycosyltransferases (GTs) offers a more regio- and stereoselective approach.[8] A two-step enzymatic process could be envisioned: first, the C-glucosylation of formononetin at the 8-position using a specific C-glycosyltransferase, followed by the attachment of the apiose unit to the 6-position of the glucose by another specific GT.

Conclusion

Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside represents a structurally intriguing natural product with significant therapeutic potential stemming from its formononetin core and the stabilizing C-glycosidic linkage. While direct experimental data on its physicochemical properties are currently sparse, this guide provides a robust framework for its comprehensive characterization. The proposed experimental protocols, grounded in established methodologies for isoflavone analysis, offer a clear path forward for researchers. A thorough investigation of its solubility, stability, lipophilicity, and biological activity is warranted to fully elucidate its potential as a novel drug candidate.

References

- Birtić, S., et al. (2018).

- Cuyckens, F., & Claeys, M. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques.

- Goh, Y. X., et al. (2019). Formononetin: A Review of Its Anticancer Potentials and Mechanisms.

- MOLNOVA. (n.d.). Datasheet: Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside.

- Bolle, U., et al. (2004). Pharmacokinetics of the soybean isoflavone daidzein in its aglycone and glucoside form: a randomized, double-blind, crossover study.

- Lee, E., et al. (2021). Total synthesis of two isoflavone C-glycosides: genistein and orobol 8-C-beta-D-glucopyranosides.

- Jiang, N., et al. (2020). Biological activities of Formononetin.

- Wang, L., et al. (2021).

- Chiang, C. M., et al. (2018).

- Chandrasekharan, S., & Aglin, A. (2013). Pharmacokinetics of Dietary Isoflavones.

- Staszków, A., et al. (2012).

- Yi, T., et al. (2021).

- Selepe, M. A., et al. (2025). Total synthesis of isoflavonoids.

- Li, X., et al. (2021).

- Setchell, K. D. R., et al. (2003). Pharmacokinetics of a Slow-Release Formulation of Soybean Isoflavones in Healthy Postmenopausal Women.

- Zhao, Y., et al. (2021). A Novel Formononetin Derivative Promotes Anti-ischemic Effects on Acute Ischemic Injury in Mice.

- Li, Y., et al. (2023).

- Wähälä, K., et al. (2004). Pharmacokinetics of the soybean isoflavone daidzein in its aglycone and glucoside form: A randomized, double-blind, crossover study.

- Chang, T. S., et al. (2019). Production of New Isoflavone Diglucosides from Glycosylation of 8-Hydroxydaidzein by Deinococcus geothermalis Amylosucrase.

- Glaser, J., et al. (2020). NMR Chemical Shifts of Common Flavonoids.

- Liu, Q., et al. (2022). De novo biosynthesis of bioactive isoflavonoids by engineered yeast cell factories.

- Alberti, Á., et al. (2016). Characterization and identification of isoflavonoid glycosides in the root of Spiny restharrow (Ononis spinosa L.) by HPLC-QTOF-MS, HPLC-MS/MS and NMR.

- Xiao, J., et al. (2021). Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review.

Sources

- 1. Formononetin: A Review of Its Anticancer Potentials and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoflavones, their Glycosides and Glycoconjugates. Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A Novel Formononetin Derivative Promotes Anti-ischemic Effects on Acute Ischemic Injury in Mice [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Discovery, Isolation, and Structural Elucidation of Novel C-Glycosides from Callerya nitida

This guide provides an in-depth, experience-driven walkthrough for the discovery of novel C-glycosides from the medicinal plant Callerya nitida. It is designed for researchers, natural product chemists, and drug development professionals, offering not just protocols, but the strategic rationale behind each step of the discovery pipeline. We will navigate the entire workflow, from the initial extraction of raw plant material to the definitive structural elucidation of new chemical entities, using a hypothetical discovery of two novel isoflavone C-glycosides, which we shall name Nitidoside A and Nitidoside B, as our case study.

Introduction: The Untapped Potential of Callerya nitida

Callerya nitida (Benth.) R.Geesink, a member of the Fabaceae family, is a plant with a history of use in traditional medicine, found in regions of China, Taiwan, and Hainan.[1] Its chemical profile is known to be rich in isoflavonoids, a class of phenolic compounds with a wide range of reported biological activities.[2] While several known flavonoids have been identified, the full chemical diversity of this species remains underexplored.

Of particular interest are C-glycosides, a subclass of flavonoids where a sugar moiety is attached directly to the aglycone via a stable carbon-carbon bond.[3] This linkage confers greater chemical stability and altered bioavailability compared to their O-glycoside counterparts, making them highly compelling candidates for drug discovery programs.[4] This guide outlines a robust, field-proven methodology for the systematic investigation of C. nitida to uncover novel C-glycosides.

Part 1: The Strategic Workflow for Natural Product Discovery

A successful phytochemical investigation hinges on a logical, multi-stage workflow designed to progressively enrich and purify compounds of interest from a complex plant matrix. The causality is clear: each step is a filter, removing unwanted material and concentrating the target molecules for subsequent, higher-resolution analysis. Our approach is a self-validating system where the output of each stage is analytically monitored to ensure the retention of the target compounds before proceeding.

Caption: High-level workflow for the discovery of new C-glycosides.

Part 2: Extraction and Fractionation: From Raw Material to Enriched Fractions

The primary objective of this phase is to efficiently extract a broad spectrum of secondary metabolites from the plant material and then perform a coarse separation based on polarity to enrich for glycosides.

Protocol 2.1: Optimized Solvent Extraction

The choice of solvent is critical. A 70% aqueous ethanol solution is selected for its ability to extract a wide range of compounds, from polar glycosides to moderately nonpolar aglycones, while minimizing the extraction of highly lipophilic compounds like waxes and chlorophyll that can complicate downstream processing.[2]

-

Preparation : Air-dry the stems of Callerya nitida and pulverize them into a coarse powder (20-40 mesh).

-

Extraction : Macerate 5 kg of the powdered plant material in 50 L of 70% aqueous ethanol.

-

Reflux : Heat the mixture under reflux at 80°C for 2 hours. This use of heat increases extraction efficiency. Repeat this process three times with fresh solvent.

-

Concentration : Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to yield a viscous crude extract.

Protocol 2.2: Liquid-Liquid Partitioning

This step segregates the crude extract into fractions of distinct polarity, a crucial move for simplifying the subsequent chromatographic steps.

-

Suspension : Suspend the crude extract (approx. 500 g) in 5 L of distilled water.

-

Petroleum Ether Defatting : Perform successive extractions with petroleum ether (3 x 5 L). This removes highly nonpolar constituents. The petroleum ether fraction is typically discarded in a search for glycosides.

-

Ethyl Acetate (EtOAc) Extraction : Subsequently, extract the aqueous layer with EtOAc (4 x 5 L). The EtOAc fraction will contain moderately polar compounds, including flavonoid aglycones and some glycosides.

-

n-Butanol (n-BuOH) Extraction : Finally, extract the remaining aqueous layer with n-BuOH (4 x 5 L). The n-BuOH fraction is highly enriched in polar compounds, particularly glycosides.

-

Drying : Concentrate the EtOAc and n-BuOH fractions in vacuo to yield dried powders. For glycoside discovery, the n-BuOH fraction is the primary focus.

Part 3: Multi-Modal Chromatographic Isolation

No single chromatographic technique can resolve the complexity of a crude fraction. A multi-modal approach, leveraging different separation principles (adsorption, size exclusion, and reversed-phase), is essential for isolating pure compounds.[5]

Protocol 3.1: Macroporous Resin Column Chromatography